
Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triphosphoric acid core and a tetrahydrofuranyl group linked to a nitro-substituted pyrrolopyridine moiety. The stereochemistry of the compound is specified as (2S-cis)-, indicating the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- typically involves multi-step organic reactions. The initial step often includes the preparation of the tetrahydrofuranyl intermediate, followed by the introduction of the nitro-substituted pyrrolopyridine group. The final step involves the esterification with triphosphoric acid under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The ester linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can lead to the formation of various oxidized products.
Applications De Recherche Scientifique
Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphosphoric acid, P-((tetrahydro-5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)-
- Triphosphoric acid, mono[[(2S,5R)-tetrahydro-5-(4-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2-furanyl]methyl] ester
Uniqueness
Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is unique due to its specific stereochemistry and the presence of the nitro-substituted pyrrolopyridine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
132062-50-1 |
|---|---|
Formule moléculaire |
C12H16N3O13P3 |
Poids moléculaire |
503.19 g/mol |
Nom IUPAC |
[hydroxy-[[(2S,5R)-5-(4-nitropyrrolo[2,3-b]pyridin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H16N3O13P3/c16-15(17)10-3-5-13-12-9(10)4-6-14(12)11-2-1-8(26-11)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,8,11H,1-2,7H2,(H,21,22)(H,23,24)(H2,18,19,20)/t8-,11+/m0/s1 |
Clé InChI |
LQDNQAKAESTPST-GZMMTYOYSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] |
SMILES canonique |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





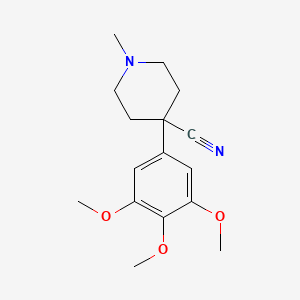
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)



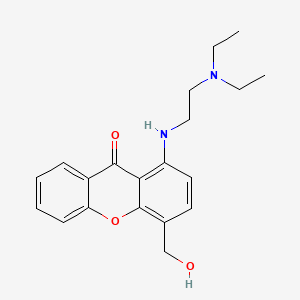
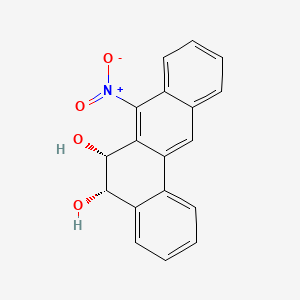
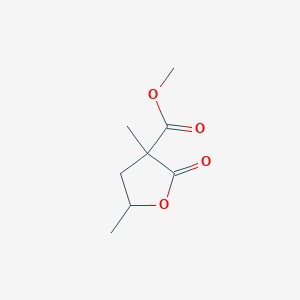
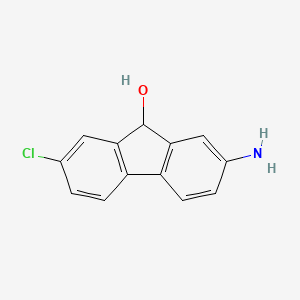

![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)
